Chromatographic Differentiation: Relative Retention Time (RRT) of Risperidone E-oxime versus Parent API and Z-Isomer
Under standardized USP HPLC conditions (mobile phase: buffer pH 6.0 / acetonitrile-tetrahydrofuran 80:20 at 1.5 mL/min; UV detection at 275 nm; 4.6 mm × 15 cm L1 column at 50°C), Risperidone E-oxime elutes with a relative retention time (RRT) of 0.60 relative to the risperidone parent peak (RRT = 1.0) [1]. This chromatographic position distinguishes it from the Z-oxime isomer, which exhibits a different RRT and is included in the USP System Suitability Mixture alongside 9-hydroxyrisperidone and 6-methylrisperidone for resolution verification [2].
| Evidence Dimension | Relative Retention Time (RRT) under USP HPLC conditions |
|---|---|
| Target Compound Data | RRT = 0.60 |
| Comparator Or Baseline | Risperidone parent API (RRT = 1.0); Z-oxime isomer (distinct RRT, resolution requirement NLT 1.8 from bicyclorisperidone in system suitability) |
| Quantified Difference | E-oxime elutes 40% earlier than parent risperidone; stereochemical isomer Z-oxime has distinct retention time requiring baseline resolution validation |
| Conditions | USP HPLC method: ammonium acetate buffer pH 6.0, acetonitrile-THF (80:20) mobile phase; L1 column (4.6 mm × 15 cm, 5 µm); 50°C; 1.5 mL/min; UV 275 nm detection; 10 µL injection |
Why This Matters
The unique RRT value of 0.60 enables unambiguous peak identification and quantification of this specific impurity in release testing, which cannot be achieved using alternative impurity standards with different chromatographic behavior.
- [1] USP Monograph: Risperidone. USP 2025 Edition. Table 2: Name, Relative Retention Time, Relative Response Factor, Acceptance Criteria. E-Oxime RRT = 0.60. View Source
- [2] USP Monograph: Risperidone. USP 31/NF 26. System Suitability: Resolution NLT 1.8 between Z-oxime and bicyclorisperidone. View Source
